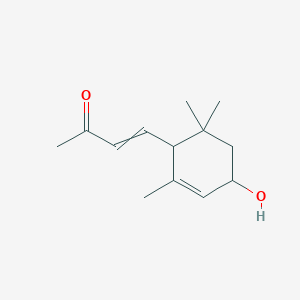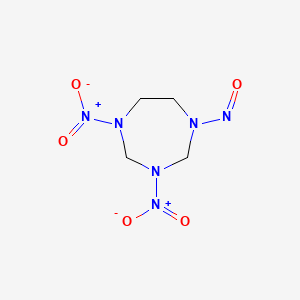
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine is a chemical compound with the molecular formula C₃H₆N₆O₅ and a molecular weight of 206.1169 g/mol . . This compound is part of the triazepine family, which is characterized by a seven-membered ring containing nitrogen atoms.
Métodos De Preparación
The synthesis of 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine involves several steps, including nitration and nitrosation reactions. The synthetic routes typically involve the use of reagents such as nitric acid and nitrous acid under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and nitroso groups play a crucial role in its reactivity and biological activity. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, such as proteins and nucleic acids .
Comparación Con Compuestos Similares
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine can be compared with other similar compounds, such as:
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Both compounds contain a triazine ring with nitro groups, but RDX has three nitro groups and no nitroso group.
1,3-Dinitro-5-nitroso-1,3,5-triazacyclohexane: This compound is essentially the same as this compound, highlighting the importance of nomenclature in chemical identification.
The uniqueness of this compound lies in its specific arrangement of nitro and nitroso groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
49838-65-5 |
|---|---|
Fórmula molecular |
C4H8N6O5 |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
1,3-dinitro-5-nitroso-1,3,5-triazepane |
InChI |
InChI=1S/C4H8N6O5/c11-5-6-1-2-7(9(12)13)4-8(3-6)10(14)15/h1-4H2 |
Clave InChI |
PHSFGFFIQNTJJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CN(CN1N=O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





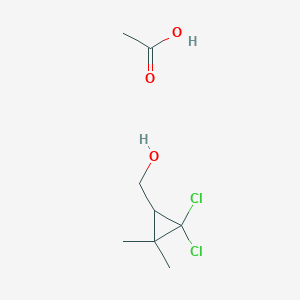
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
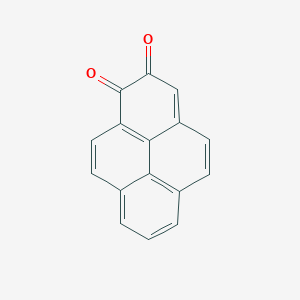
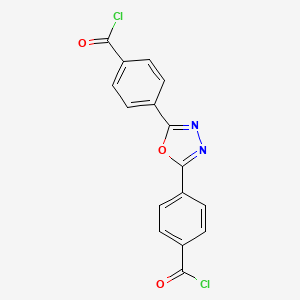
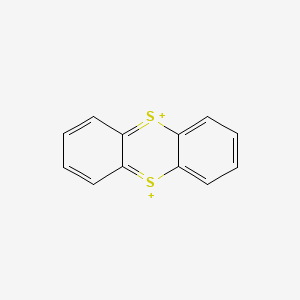
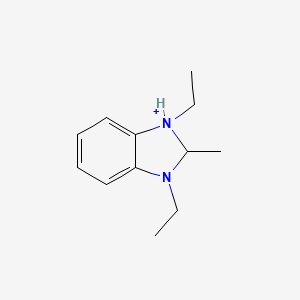



![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
